PKUMDL-WQ-2201

Description

Propriétés

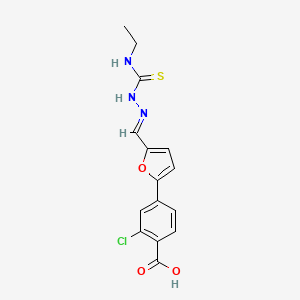

IUPAC Name |

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPACBFAEZIPDRT-QGMBQPNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PKUMDL-WQ-2201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). This document details the molecular interactions, biochemical effects, and cellular consequences of PHGDH inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of PHGDH

This compound is a potent and selective, non-NAD+ competing allosteric inhibitor of the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH)[1]. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic route for the proliferation of certain cancer cells[2][3]. By binding to a computationally predicted allosteric site, designated as site II, this compound induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity[4][5]. This allosteric inhibition prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis[6]. Consequently, this compound effectively suppresses the de novo synthesis of serine in cancer cells, leading to reduced tumor growth[1].

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition Data

| Target | Inhibitor | IC50 (μM) | Notes |

| Wild-type PHGDH | This compound | 35.7 | Non-NAD+ competing allosteric inhibition.[1] |

| PHGDH mutant (T59A) | This compound | 69 | --- |

| PHGDH mutant (T56AK57A) | This compound | >300 | --- |

Table 2: Cell-Based Activity Data

| Cell Line | Cancer Type | PHGDH Status | EC50 (μM) | Notes |

| MDA-MB-468 | Breast Cancer | Amplified | 7.7 | Highly sensitive. |

| HCC70 | Breast Cancer | Amplified | 10.8 | Highly sensitive. |

| ZR-75-1 | Breast Cancer | Non-amplified | >100 | Reduced sensitivity. |

| MDA-MB-231 | Breast Cancer | Non-amplified | >200 | Reduced sensitivity. |

| MCF-7 | Breast Cancer | Non-amplified | >200 | Reduced sensitivity. |

Signaling and Metabolic Pathways

The primary molecular target of this compound is PHGDH, a key enzyme in the serine biosynthesis pathway. Inhibition of PHGDH has significant downstream effects on cellular metabolism.

The Serine Biosynthesis Pathway

The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

PHGDH Enzyme Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and the inhibitory effect of this compound.[6]

Materials:

-

Recombinant human PHGDH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Substrate solution: 3-Phosphoglycerate (3-PG)

-

Cofactor solution: NAD+

-

Detection reagents: Diaphorase, Resazurin

-

This compound

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

-

Add 20 µL of PHGDH enzyme solution (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing 3-PG (final concentration 200 µM), NAD+ (final concentration 1 mM), diaphorase (final concentration 0.2 U/mL), and resazurin (final concentration 20 µM).

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Cell Viability Assay

This protocol outlines the procedure for determining the effect of this compound on the viability of cancer cell lines.[3][7]

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, HCC70)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

-

This compound

-

96-well clear cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO) to the respective wells.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.[1][8]

Materials:

-

MDA-MB-468 human breast cancer cells

-

Female immunodeficient mice (e.g., NOD/SCID)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers for tumor measurement

Procedure:

-

Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice via intraperitoneal injection once daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

Visualizations of Experimental Workflows and Mechanisms

The following diagrams provide a visual representation of the key processes involved in the discovery and characterization of this compound.

Workflow for Identification of this compound

This diagram illustrates the structure-based virtual screening approach used to identify this compound.

Caption: The workflow for the rational design and identification of this compound as a PHGDH inhibitor.

Allosteric Inhibition Mechanism

This diagram illustrates the concept of allosteric inhibition of PHGDH by this compound.

Caption: A schematic representation of the allosteric inhibition of PHGDH by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. physiology.elte.hu [physiology.elte.hu]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Mechanism of Action of PKUMDL-WQ-2201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). This document details the molecular interactions, biochemical effects, and cellular consequences of PHGDH inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of PHGDH

This compound is a potent and selective, non-NAD+ competing allosteric inhibitor of the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH)[1]. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic route for the proliferation of certain cancer cells[2][3]. By binding to a computationally predicted allosteric site, designated as site II, this compound induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity[4][5]. This allosteric inhibition prevents the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis[6]. Consequently, this compound effectively suppresses the de novo synthesis of serine in cancer cells, leading to reduced tumor growth[1].

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition Data

| Target | Inhibitor | IC50 (μM) | Notes |

| Wild-type PHGDH | This compound | 35.7 | Non-NAD+ competing allosteric inhibition.[1] |

| PHGDH mutant (T59A) | This compound | 69 | --- |

| PHGDH mutant (T56AK57A) | This compound | >300 | --- |

Table 2: Cell-Based Activity Data

| Cell Line | Cancer Type | PHGDH Status | EC50 (μM) | Notes |

| MDA-MB-468 | Breast Cancer | Amplified | 7.7 | Highly sensitive. |

| HCC70 | Breast Cancer | Amplified | 10.8 | Highly sensitive. |

| ZR-75-1 | Breast Cancer | Non-amplified | >100 | Reduced sensitivity. |

| MDA-MB-231 | Breast Cancer | Non-amplified | >200 | Reduced sensitivity. |

| MCF-7 | Breast Cancer | Non-amplified | >200 | Reduced sensitivity. |

Signaling and Metabolic Pathways

The primary molecular target of this compound is PHGDH, a key enzyme in the serine biosynthesis pathway. Inhibition of PHGDH has significant downstream effects on cellular metabolism.

The Serine Biosynthesis Pathway

The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the point of inhibition by this compound.

Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

PHGDH Enzyme Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and the inhibitory effect of this compound.[6]

Materials:

-

Recombinant human PHGDH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

-

Substrate solution: 3-Phosphoglycerate (3-PG)

-

Cofactor solution: NAD+

-

Detection reagents: Diaphorase, Resazurin (B115843)

-

This compound

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

-

Add 20 µL of PHGDH enzyme solution (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing 3-PG (final concentration 200 µM), NAD+ (final concentration 1 mM), diaphorase (final concentration 0.2 U/mL), and resazurin (final concentration 20 µM).

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Cell Viability Assay

This protocol outlines the procedure for determining the effect of this compound on the viability of cancer cell lines.[3][7]

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, HCC70)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

-

This compound

-

96-well clear cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO) to the respective wells.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.[1][8]

Materials:

-

MDA-MB-468 human breast cancer cells

-

Female immunodeficient mice (e.g., NOD/SCID)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers for tumor measurement

Procedure:

-

Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice via intraperitoneal injection once daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

Visualizations of Experimental Workflows and Mechanisms

The following diagrams provide a visual representation of the key processes involved in the discovery and characterization of this compound.

Workflow for Identification of this compound

This diagram illustrates the structure-based virtual screening approach used to identify this compound.

Caption: The workflow for the rational design and identification of this compound as a PHGDH inhibitor.

Allosteric Inhibition Mechanism

This diagram illustrates the concept of allosteric inhibition of PHGDH by this compound.

Caption: A schematic representation of the allosteric inhibition of PHGDH by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational Design of Selective Allosteric Inhibitors of PHGDH and Serine Synthesis with Anti-tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. physiology.elte.hu [physiology.elte.hu]

- 8. aacrjournals.org [aacrjournals.org]

PKUMDL-WQ-2201: A Potent Allosteric Inhibitor of PHGDH for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for their growth and proliferation. The de novo serine biosynthesis pathway has emerged as a critical node in cancer metabolism, and its rate-limiting enzyme, D-3-phosphoglycerate dehydrogenase (PHGDH), is a promising therapeutic target. PKUMDL-WQ-2201 is a novel, selective allosteric inhibitor of PHGDH that has demonstrated significant anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on cancer cell signaling.

Introduction to PHGDH and its Role in Cancer

D-3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide and lipid synthesis, as well as maintaining cellular redox balance.[1][2] In many cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed or amplified, leading to increased serine synthesis that fuels rapid tumor growth and proliferation.[1][3] This dependency on PHGDH makes it an attractive target for therapeutic intervention.

This compound: A Selective Allosteric Inhibitor

This compound was identified through a rational, structure-based design approach as a potent and selective allosteric inhibitor of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This compound binds to a predicted allosteric site designated as "site II," leading to the stabilization of PHGDH in an inactive conformation.[4][5] This non-NAD+-competing mechanism of action offers potential advantages in terms of selectivity and reduced off-target effects.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (μM) | Inhibition Type | Binding Site |

| This compound | PHGDH | 35.7 | Allosteric, Non-NAD+-competing | Site II |

| This compound | PHGDH (T59A mutant) | 69 | - | - |

| This compound | PHGDH (T56A/K57A mutant) | >300 | - | - |

Data sourced from MedChemExpress.[6]

Table 2: Cellular Activity (EC50 Values)

| Cell Line | Cancer Type | PHGDH Status | EC50 (μM) |

| MDA-MB-468 | Breast Cancer | Amplified | 6.90[4] |

| HCC70 | Breast Cancer | Amplified | 10.0[4] |

| ZR-75-1 | Breast Cancer | Non-dependent | >100[4] |

EC50 values represent the concentration required to inhibit cell viability by 50%.[4]

Table 3: In Vivo Efficacy in Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Outcome |

| NOD.CB17-Prkdc/J mice | MDA-MB-468 (orthotopic xenograft) | This compound | 5-20 mg/kg, i.p., once daily for 30 days | Substantial inhibition of tumor growth |

Data sourced from MedChemExpress and the primary research publication.[4][6]

Signaling Pathways and Experimental Workflows

Serine Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the central role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.

Caption: Serine biosynthesis pathway and allosteric inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical workflow for the discovery and characterization of a PHGDH inhibitor like this compound.

Caption: General experimental workflow for PHGDH inhibitor characterization.

Detailed Experimental Protocols

PHGDH Enzymatic Activity Assay

This protocol is based on the methodology described for the characterization of novel PHGDH inhibitors.[4][7]

Principle: The enzymatic activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter molecule (e.g., resazurin to the fluorescent resorufin) by diaphorase.

Materials:

-

Recombinant human PHGDH enzyme

-

Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA

-

Substrate: 3-phosphoglycerate (3-PG)

-

Cofactor: NAD+

-

Coupling Enzyme: Diaphorase

-

Reporter: Resazurin

-

Product Scavenger: Hydrazine sulfate (to prevent product inhibition)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplates (black, clear bottom)

-

Plate reader with fluorescence detection (Ex/Em: ~544/590 nm)

Procedure:

-

Prepare a master mix containing reaction buffer, NAD+, resazurin, diaphorase, and hydrazine sulfate.

-

Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO vehicle control.

-

Add the PHGDH enzyme to all wells except for the negative control (no enzyme).

-

Initiate the reaction by adding the substrate, 3-PG.

-

Immediately start monitoring the increase in fluorescence at room temperature for a set period (e.g., 30-60 minutes) using a plate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation.[4]

Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Materials:

-

PHGDH-dependent (e.g., MDA-MB-468, HCC70) and PHGDH-independent (e.g., ZR-75-1) cancer cell lines

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates (white, opaque walls)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the EC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Mouse Xenograft Study

This protocol describes a typical orthotopic xenograft model to evaluate the anti-tumor efficacy of a compound in vivo.[4]

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

Materials:

-

Immunocompromised mice (e.g., NOD.CB17-Prkdc/J)

-

MDA-MB-468 human breast cancer cells

-

Matrigel

-

This compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control (e.g., saline, DMSO/Cremophor mixture)

-

Calipers for tumor measurement

Procedure:

-

Harvest MDA-MB-468 cells and resuspend them in a mixture of media and Matrigel.

-

Inject the cell suspension into the mammary fat pad of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection once daily for a specified duration (e.g., 30 days).

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising, rationally designed allosteric inhibitor of PHGDH with demonstrated anti-tumor activity in preclinical models of PHGDH-dependent cancers. Its unique mechanism of action and selectivity make it a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and a potential candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of cancer metabolism.

References

- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 2. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

PKUMDL-WQ-2201: A Potent Allosteric Inhibitor of PHGDH for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for their growth and proliferation. The de novo serine biosynthesis pathway has emerged as a critical node in cancer metabolism, and its rate-limiting enzyme, D-3-phosphoglycerate dehydrogenase (PHGDH), is a promising therapeutic target. PKUMDL-WQ-2201 is a novel, selective allosteric inhibitor of PHGDH that has demonstrated significant anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on cancer cell signaling.

Introduction to PHGDH and its Role in Cancer

D-3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide and lipid synthesis, as well as maintaining cellular redox balance.[1][2] In many cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed or amplified, leading to increased serine synthesis that fuels rapid tumor growth and proliferation.[1][3] This dependency on PHGDH makes it an attractive target for therapeutic intervention.

This compound: A Selective Allosteric Inhibitor

This compound was identified through a rational, structure-based design approach as a potent and selective allosteric inhibitor of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This compound binds to a predicted allosteric site designated as "site II," leading to the stabilization of PHGDH in an inactive conformation.[4][5] This non-NAD+-competing mechanism of action offers potential advantages in terms of selectivity and reduced off-target effects.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (μM) | Inhibition Type | Binding Site |

| This compound | PHGDH | 35.7 | Allosteric, Non-NAD+-competing | Site II |

| This compound | PHGDH (T59A mutant) | 69 | - | - |

| This compound | PHGDH (T56A/K57A mutant) | >300 | - | - |

Data sourced from MedChemExpress.[6]

Table 2: Cellular Activity (EC50 Values)

| Cell Line | Cancer Type | PHGDH Status | EC50 (μM) |

| MDA-MB-468 | Breast Cancer | Amplified | 6.90[4] |

| HCC70 | Breast Cancer | Amplified | 10.0[4] |

| ZR-75-1 | Breast Cancer | Non-dependent | >100[4] |

EC50 values represent the concentration required to inhibit cell viability by 50%.[4]

Table 3: In Vivo Efficacy in Xenograft Model

| Animal Model | Cell Line | Treatment | Dosage | Outcome |

| NOD.CB17-Prkdc/J mice | MDA-MB-468 (orthotopic xenograft) | This compound | 5-20 mg/kg, i.p., once daily for 30 days | Substantial inhibition of tumor growth |

Data sourced from MedChemExpress and the primary research publication.[4][6]

Signaling Pathways and Experimental Workflows

Serine Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the central role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.

Caption: Serine biosynthesis pathway and allosteric inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical workflow for the discovery and characterization of a PHGDH inhibitor like this compound.

Caption: General experimental workflow for PHGDH inhibitor characterization.

Detailed Experimental Protocols

PHGDH Enzymatic Activity Assay

This protocol is based on the methodology described for the characterization of novel PHGDH inhibitors.[4][7]

Principle: The enzymatic activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter molecule (e.g., resazurin (B115843) to the fluorescent resorufin) by diaphorase.

Materials:

-

Recombinant human PHGDH enzyme

-

Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA

-

Substrate: 3-phosphoglycerate (3-PG)

-

Cofactor: NAD+

-

Coupling Enzyme: Diaphorase

-

Reporter: Resazurin

-

Product Scavenger: Hydrazine (B178648) sulfate (B86663) (to prevent product inhibition)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well microplates (black, clear bottom)

-

Plate reader with fluorescence detection (Ex/Em: ~544/590 nm)

Procedure:

-

Prepare a master mix containing reaction buffer, NAD+, resazurin, diaphorase, and hydrazine sulfate.

-

Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO vehicle control.

-

Add the PHGDH enzyme to all wells except for the negative control (no enzyme).

-

Initiate the reaction by adding the substrate, 3-PG.

-

Immediately start monitoring the increase in fluorescence at room temperature for a set period (e.g., 30-60 minutes) using a plate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation.[4]

Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Materials:

-

PHGDH-dependent (e.g., MDA-MB-468, HCC70) and PHGDH-independent (e.g., ZR-75-1) cancer cell lines

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates (white, opaque walls)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the EC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Mouse Xenograft Study

This protocol describes a typical orthotopic xenograft model to evaluate the anti-tumor efficacy of a compound in vivo.[4]

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

Materials:

-

Immunocompromised mice (e.g., NOD.CB17-Prkdc/J)

-

MDA-MB-468 human breast cancer cells

-

Matrigel

-

This compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control (e.g., saline, DMSO/Cremophor mixture)

-

Calipers for tumor measurement

Procedure:

-

Harvest MDA-MB-468 cells and resuspend them in a mixture of media and Matrigel.

-

Inject the cell suspension into the mammary fat pad of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection once daily for a specified duration (e.g., 30 days).

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising, rationally designed allosteric inhibitor of PHGDH with demonstrated anti-tumor activity in preclinical models of PHGDH-dependent cancers. Its unique mechanism of action and selectivity make it a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and a potential candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of cancer metabolism.

References

- 1. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 2. The PHGDH enigma: do cancer cells only need serine or also a redox modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Modulator PKUMDL-WQ-2201 and its Impact on the Serine Biosynthesis Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PKUMDL-WQ-2201 on the serine biosynthesis pathway. This compound is a novel, selective, allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4] This pathway is a critical component of cellular metabolism, providing the necessary building blocks for proteins, nucleotides, and lipids, and is often upregulated in various cancers to support rapid proliferation.[5][6][7] Understanding the mechanism and quantitative effects of this compound is crucial for its development as a potential therapeutic agent.

Mechanism of Action

This compound functions as a non-NAD+-competing allosteric inhibitor of PHGDH.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate (3-phosphoglycerate) and cofactor (NAD+) bind.[8] By binding to this allosteric site, this compound induces a conformational change in the enzyme that reduces its catalytic activity, thereby inhibiting the entire serine biosynthesis pathway.[9]

Quantitative Effects of this compound

The inhibitory effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzymatic Inhibition

| Target | Inhibitor | IC50 (μM) | Notes |

| Wild-type PHGDH | This compound | 35.7 | Non-NAD+-competing allosteric inhibition.[1][2][3] |

| PHGDH Mutant (T59A) | This compound | 69 | |

| PHGDH Mutant (T56AK57A) | This compound | >300 |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (μM) | Notes |

| MDA-MB-468 | PHGDH-amplified Breast Cancer | 7.7 | Demonstrates selectivity for PHGDH-amplified cells.[1] |

| HCC70 | PHGDH-amplified Breast Cancer | 10.8 | [1] |

Table 3: In Vivo Efficacy in Xenograft Model

| Xenograft Model | Treatment | Dosage | Duration | Outcome |

| MDA-MB-468 | This compound | 5-20 mg/kg (i.p.) | Once daily for 30 days | Substantial inhibition of tumor growth compared to vehicle.[1][9] |

Table 4: Metabolic Flux Analysis using U-¹³C-Glucose Labeling

| Metabolite | Isotopologue | Effect of this compound Treatment | Implication |

| Uridine Triphosphate (UTP) | m+2, m+6, m+7 | Decrease | Direct effect of PHGDH inhibition on nucleotide synthesis.[9] |

| Adenosine Triphosphate (ATP) | m+2, m+6, m+7 | Decrease | Direct effect of PHGDH inhibition on nucleotide synthesis.[9] |

| Glutathione | m+2 | Decrease | Inhibition of metabolism downstream of serine and glycine synthesis.[9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the serine biosynthesis pathway, the experimental workflow for metabolic flux analysis, and the logical relationship of this compound's effects.

Caption: The Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.

Caption: Experimental workflow for U-¹³C-glucose stable isotope labeling to assess metabolic flux.

Caption: Logical flow of the effects of this compound from enzyme inhibition to anti-tumor activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PHGDH Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHGDH.

-

Methodology:

-

Recombinant human PHGDH enzyme is purified.

-

The enzyme is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate 3-phosphoglycerate and the cofactor NAD+.

-

The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell viability.

-

Methodology:

-

Cancer cell lines (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of concentrations of this compound (e.g., 10 nM to 100 μM) for 3 days.[1]

-

Cell viability is assessed using a standard method such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.

-

EC50 values are determined from the resulting dose-response curves.

-

U-¹³C-Glucose Stable Isotope Labeling and Metabolite Analysis

-

Objective: To trace the flow of carbon from glucose into the serine biosynthesis pathway and downstream metabolites.

-

Methodology:

-

Cancer cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).

-

The culture medium is then replaced with a medium containing U-¹³C-glucose as the sole glucose source.

-

Cells are incubated for a defined period to allow for the incorporation of the ¹³C label into various metabolites.

-

Metabolites are extracted from the cells, typically using a cold methanol-water solution.

-

The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of serine, glycine, ATP, UTP, glutathione, and other relevant metabolites.[9]

-

The fractional labeling of each metabolite is calculated to determine the effect of this compound on metabolic flux.

-

In Vivo Xenograft Tumor Growth Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J).[9]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 5-20 mg/kg), while the control group receives a vehicle solution.[1]

-

Tumor volume is measured regularly (e.g., every 2 days) for the duration of the study (e.g., 30 days).[9]

-

At the end of the study, tumors are excised and weighed, and the data is analyzed to compare tumor growth between the treated and control groups.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of PHGDH that effectively disrupts the serine biosynthesis pathway. This inhibition leads to a reduction in the synthesis of serine and downstream metabolites crucial for cancer cell proliferation, ultimately resulting in the suppression of tumor growth. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a targeted therapeutic agent for cancers that are dependent on the de novo serine synthesis pathway. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PKUMDL WQ 2201 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Modulator PKUMDL-WQ-2201 and its Impact on the Serine Biosynthesis Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PKUMDL-WQ-2201 on the serine biosynthesis pathway. This compound is a novel, selective, allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4] This pathway is a critical component of cellular metabolism, providing the necessary building blocks for proteins, nucleotides, and lipids, and is often upregulated in various cancers to support rapid proliferation.[5][6][7] Understanding the mechanism and quantitative effects of this compound is crucial for its development as a potential therapeutic agent.

Mechanism of Action

This compound functions as a non-NAD+-competing allosteric inhibitor of PHGDH.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate (3-phosphoglycerate) and cofactor (NAD+) bind.[8] By binding to this allosteric site, this compound induces a conformational change in the enzyme that reduces its catalytic activity, thereby inhibiting the entire serine biosynthesis pathway.[9]

Quantitative Effects of this compound

The inhibitory effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzymatic Inhibition

| Target | Inhibitor | IC50 (μM) | Notes |

| Wild-type PHGDH | This compound | 35.7 | Non-NAD+-competing allosteric inhibition.[1][2][3] |

| PHGDH Mutant (T59A) | This compound | 69 | |

| PHGDH Mutant (T56AK57A) | This compound | >300 |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (μM) | Notes |

| MDA-MB-468 | PHGDH-amplified Breast Cancer | 7.7 | Demonstrates selectivity for PHGDH-amplified cells.[1] |

| HCC70 | PHGDH-amplified Breast Cancer | 10.8 | [1] |

Table 3: In Vivo Efficacy in Xenograft Model

| Xenograft Model | Treatment | Dosage | Duration | Outcome |

| MDA-MB-468 | This compound | 5-20 mg/kg (i.p.) | Once daily for 30 days | Substantial inhibition of tumor growth compared to vehicle.[1][9] |

Table 4: Metabolic Flux Analysis using U-¹³C-Glucose Labeling

| Metabolite | Isotopologue | Effect of this compound Treatment | Implication |

| Uridine Triphosphate (UTP) | m+2, m+6, m+7 | Decrease | Direct effect of PHGDH inhibition on nucleotide synthesis.[9] |

| Adenosine Triphosphate (ATP) | m+2, m+6, m+7 | Decrease | Direct effect of PHGDH inhibition on nucleotide synthesis.[9] |

| Glutathione | m+2 | Decrease | Inhibition of metabolism downstream of serine and glycine (B1666218) synthesis.[9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the serine biosynthesis pathway, the experimental workflow for metabolic flux analysis, and the logical relationship of this compound's effects.

Caption: The Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.

Caption: Experimental workflow for U-¹³C-glucose stable isotope labeling to assess metabolic flux.

Caption: Logical flow of the effects of this compound from enzyme inhibition to anti-tumor activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PHGDH Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHGDH.

-

Methodology:

-

Recombinant human PHGDH enzyme is purified.

-

The enzyme is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate 3-phosphoglycerate and the cofactor NAD+.

-

The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Viability Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell viability.

-

Methodology:

-

Cancer cell lines (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of concentrations of this compound (e.g., 10 nM to 100 μM) for 3 days.[1]

-

Cell viability is assessed using a standard method such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.

-

EC50 values are determined from the resulting dose-response curves.

-

U-¹³C-Glucose Stable Isotope Labeling and Metabolite Analysis

-

Objective: To trace the flow of carbon from glucose into the serine biosynthesis pathway and downstream metabolites.

-

Methodology:

-

Cancer cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).

-

The culture medium is then replaced with a medium containing U-¹³C-glucose as the sole glucose source.

-

Cells are incubated for a defined period to allow for the incorporation of the ¹³C label into various metabolites.

-

Metabolites are extracted from the cells, typically using a cold methanol-water solution.

-

The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of serine, glycine, ATP, UTP, glutathione, and other relevant metabolites.[9]

-

The fractional labeling of each metabolite is calculated to determine the effect of this compound on metabolic flux.

-

In Vivo Xenograft Tumor Growth Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J).[9]

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 5-20 mg/kg), while the control group receives a vehicle solution.[1]

-

Tumor volume is measured regularly (e.g., every 2 days) for the duration of the study (e.g., 30 days).[9]

-

At the end of the study, tumors are excised and weighed, and the data is analyzed to compare tumor growth between the treated and control groups.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of PHGDH that effectively disrupts the serine biosynthesis pathway. This inhibition leads to a reduction in the synthesis of serine and downstream metabolites crucial for cancer cell proliferation, ultimately resulting in the suppression of tumor growth. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a targeted therapeutic agent for cancers that are dependent on the de novo serine synthesis pathway. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PKUMDL WQ 2201 | Other Dehydrogenases | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | PHGDH inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphoglycerate Dehydrogenase (PHGDH) in Cancer Metabolism and its Inhibition by PKUMDL-WQ-2201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway (SSP) has emerged as a critical metabolic node in various malignancies, with the enzyme Phosphoglycerate Dehydrogenase (PHGDH) catalyzing the first, rate-limiting step. Overexpression of PHGDH is observed in a range of cancers, including breast cancer, melanoma, and glioma, and is associated with tumor growth, metastasis, and therapeutic resistance.[1][2][3] This dependency presents a therapeutic vulnerability. PKUMDL-WQ-2201 is a novel, allosteric inhibitor of PHGDH that has demonstrated selective anti-proliferative activity against PHGDH-dependent cancer cells and in vivo tumor growth suppression. This technical guide provides an in-depth overview of the role of PHGDH in cancer metabolism, the mechanism of action of this compound, and detailed experimental protocols for their investigation.

PHGDH and the Serine Synthesis Pathway in Cancer

The serine synthesis pathway (SSP) is a metabolic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce L-serine.[4] PHGDH, a NAD-dependent dehydrogenase, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the initial and committed step of this pathway.[5][6] Serine is not only a crucial component for protein synthesis but also serves as a precursor for a multitude of other essential biomolecules that fuel cancer cell proliferation, including:

-

Nucleotides: Serine provides one-carbon units for the synthesis of purines and thymidylate.[7]

-

Amino Acids: It is a precursor for glycine and cysteine biosynthesis.

-

Lipids: Serine is essential for the synthesis of sphingolipids and phosphatidylserine.

-

Redox Homeostasis: The pathway contributes to the generation of NADPH and glutathione, which are critical for antioxidant defense.[5]

In many cancer types, the expression of PHGDH is upregulated through various mechanisms, including gene amplification and transcriptional activation by oncogenes such as c-MYC.[5][8] This heightened PHGDH activity allows cancer cells to sustain a high rate of serine biosynthesis, rendering them dependent on this pathway for survival and proliferation, even when exogenous serine is available.[6][8]

Signaling Pathways Involving PHGDH

The regulation and downstream effects of PHGDH are integrated with major oncogenic signaling pathways.

Caption: PHGDH in the Serine Synthesis Pathway and its Regulation.

This compound: A Potent and Selective Allosteric PHGDH Inhibitor

This compound is a small molecule inhibitor of PHGDH, identified through rational drug design.[9] It acts as a non-NAD+-competing allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[10][11] This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant PHGDH inhibitors for comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Notes |

| Target | Human PHGDH | Wild-Type Enzyme |

| IC₅₀ | 35.7 µM[10] | Allosteric, non-NAD+-competing |

| Mutant PHGDH (T59A) IC₅₀ | 69 µM[10] | Reduced sensitivity |

| Mutant PHGDH (T56AK57A) IC₅₀ | >300 µM[10] | Significantly reduced sensitivity |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | PHGDH Status | EC₅₀ |

| MDA-MB-468 | Amplified[10] | 7.7 µM[10] |

| HCC70 | Amplified[10] | 10.8 µM[10] |

| ZR-75-1 | Non-amplified[9] | >100 µM (approx. 13-18 fold less active)[9] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment | Outcome |

| Xenograft Mice | MDA-MB-468[10] | 5-20 mg/kg, i.p., daily for 30 days[10] | Substantial inhibition of tumor growth[9][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PHGDH activity and the effects of its inhibitors. The following sections provide protocols for key experiments.

PHGDH Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Materials:

-

PHGDH Assay Buffer

-

PHGDH Substrate (containing 3-PG and NAD+)

-

PHGDH Developer

-

NADH Standard

-

Purified PHGDH or cell/tissue lysate

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to clarify and collect the supernatant (lysate).

-

NADH Standard Curve: Prepare a dilution series of the NADH standard in PHGDH Assay Buffer.

-

Reaction Setup: In a 96-well plate, add sample lysate, positive control (purified PHGDH), and NADH standards to respective wells. Adjust the volume with Assay Buffer.

-

Reaction Initiation: Prepare a Reaction Mix containing PHGDH Substrate and PHGDH Developer. For background control wells, prepare a mix with only the developer. Add the appropriate mix to each well.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[12]

-

Calculation: Determine the rate of reaction from the linear portion of the absorbance vs. time curve. Calculate PHGDH activity based on the NADH standard curve after subtracting the background.

Cell Viability Assay

This protocol determines the effect of PHGDH inhibitors on the proliferation of cancer cells.

Materials:

-

PHGDH-amplified (e.g., MDA-MB-468) and non-amplified cancer cell lines

-

Complete cell culture medium

-

This compound or other test compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 3-5 days).[13]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.

Stable Isotope Tracing of Serine Synthesis

This method traces the incorporation of glucose-derived carbons into serine to directly measure the flux through the SSP.

Materials:

-

PHGDH-dependent cancer cell line

-

Serine-free cell culture medium

-

[U-¹³C]-glucose

-

This compound

-

Methanol/water extraction buffer (80:20)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a specified duration.

-

Isotope Labeling: Replace the medium with serine-free medium containing [U-¹³C]-glucose and incubate for a defined period (e.g., 8-24 hours).[9][13]

-

Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then extract intracellular metabolites with ice-cold 80% methanol.[13]

-

Sample Preparation: Scrape the cells, transfer the extracts, and centrifuge to pellet cell debris. Collect the supernatant for analysis.[13]

-

LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with ¹³C (M+3 serine).[13]

-

Data Interpretation: A decrease in the M+3 serine fraction in inhibitor-treated cells compared to control indicates inhibition of de novo serine synthesis from glucose.

Experimental Workflow Visualization

Caption: A typical workflow for the preclinical evaluation of a PHGDH inhibitor.

Logical Relationships in PHGDH Inhibition

The therapeutic rationale for targeting PHGDH is based on a clear logical cascade of events.

Caption: The causal chain from PHGDH inhibition to tumor suppression.

Conclusion

PHGDH represents a validated and compelling target in cancer metabolism. Its role as the gatekeeper of the serine synthesis pathway makes it a critical node for the proliferation and survival of a subset of cancers. The development of selective, allosteric inhibitors like this compound provides a promising therapeutic strategy to exploit this metabolic vulnerability. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry to further investigate the biology of PHGDH and advance the development of novel anticancer agents targeting this pathway. Future work will likely focus on optimizing the pharmacokinetic properties of PHGDH inhibitors, identifying patient stratification biomarkers, and exploring combination therapies to overcome potential resistance mechanisms.[2]

References

- 1. A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 7. rupress.org [rupress.org]

- 8. Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. abcam.com [abcam.com]

- 13. benchchem.com [benchchem.com]

The Role of Phosphoglycerate Dehydrogenase (PHGDH) in Cancer Metabolism and its Inhibition by PKUMDL-WQ-2201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway (SSP) has emerged as a critical metabolic node in various malignancies, with the enzyme Phosphoglycerate Dehydrogenase (PHGDH) catalyzing the first, rate-limiting step. Overexpression of PHGDH is observed in a range of cancers, including breast cancer, melanoma, and glioma, and is associated with tumor growth, metastasis, and therapeutic resistance.[1][2][3] This dependency presents a therapeutic vulnerability. PKUMDL-WQ-2201 is a novel, allosteric inhibitor of PHGDH that has demonstrated selective anti-proliferative activity against PHGDH-dependent cancer cells and in vivo tumor growth suppression. This technical guide provides an in-depth overview of the role of PHGDH in cancer metabolism, the mechanism of action of this compound, and detailed experimental protocols for their investigation.

PHGDH and the Serine Synthesis Pathway in Cancer

The serine synthesis pathway (SSP) is a metabolic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to produce L-serine.[4] PHGDH, a NAD-dependent dehydrogenase, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the initial and committed step of this pathway.[5][6] Serine is not only a crucial component for protein synthesis but also serves as a precursor for a multitude of other essential biomolecules that fuel cancer cell proliferation, including:

-

Nucleotides: Serine provides one-carbon units for the synthesis of purines and thymidylate.[7]

-

Amino Acids: It is a precursor for glycine (B1666218) and cysteine biosynthesis.

-

Lipids: Serine is essential for the synthesis of sphingolipids and phosphatidylserine.

-

Redox Homeostasis: The pathway contributes to the generation of NADPH and glutathione, which are critical for antioxidant defense.[5]

In many cancer types, the expression of PHGDH is upregulated through various mechanisms, including gene amplification and transcriptional activation by oncogenes such as c-MYC.[5][8] This heightened PHGDH activity allows cancer cells to sustain a high rate of serine biosynthesis, rendering them dependent on this pathway for survival and proliferation, even when exogenous serine is available.[6][8]

Signaling Pathways Involving PHGDH

The regulation and downstream effects of PHGDH are integrated with major oncogenic signaling pathways.

Caption: PHGDH in the Serine Synthesis Pathway and its Regulation.

This compound: A Potent and Selective Allosteric PHGDH Inhibitor

This compound is a small molecule inhibitor of PHGDH, identified through rational drug design.[9] It acts as a non-NAD+-competing allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[10][11] This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant PHGDH inhibitors for comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Notes |

| Target | Human PHGDH | Wild-Type Enzyme |

| IC₅₀ | 35.7 µM[10] | Allosteric, non-NAD+-competing |

| Mutant PHGDH (T59A) IC₅₀ | 69 µM[10] | Reduced sensitivity |

| Mutant PHGDH (T56AK57A) IC₅₀ | >300 µM[10] | Significantly reduced sensitivity |

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | PHGDH Status | EC₅₀ |

| MDA-MB-468 | Amplified[10] | 7.7 µM[10] |

| HCC70 | Amplified[10] | 10.8 µM[10] |

| ZR-75-1 | Non-amplified[9] | >100 µM (approx. 13-18 fold less active)[9] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment | Outcome |

| Xenograft Mice | MDA-MB-468[10] | 5-20 mg/kg, i.p., daily for 30 days[10] | Substantial inhibition of tumor growth[9][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PHGDH activity and the effects of its inhibitors. The following sections provide protocols for key experiments.

PHGDH Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Materials:

-

PHGDH Assay Buffer

-

PHGDH Substrate (containing 3-PG and NAD+)

-

PHGDH Developer

-

NADH Standard

-

Purified PHGDH or cell/tissue lysate

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to clarify and collect the supernatant (lysate).

-

NADH Standard Curve: Prepare a dilution series of the NADH standard in PHGDH Assay Buffer.

-

Reaction Setup: In a 96-well plate, add sample lysate, positive control (purified PHGDH), and NADH standards to respective wells. Adjust the volume with Assay Buffer.

-

Reaction Initiation: Prepare a Reaction Mix containing PHGDH Substrate and PHGDH Developer. For background control wells, prepare a mix with only the developer. Add the appropriate mix to each well.

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[12]

-

Calculation: Determine the rate of reaction from the linear portion of the absorbance vs. time curve. Calculate PHGDH activity based on the NADH standard curve after subtracting the background.

Cell Viability Assay

This protocol determines the effect of PHGDH inhibitors on the proliferation of cancer cells.

Materials:

-

PHGDH-amplified (e.g., MDA-MB-468) and non-amplified cancer cell lines

-

Complete cell culture medium

-

This compound or other test compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 3-5 days).[13]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.

Stable Isotope Tracing of Serine Synthesis

This method traces the incorporation of glucose-derived carbons into serine to directly measure the flux through the SSP.

Materials:

-

PHGDH-dependent cancer cell line

-

Serine-free cell culture medium

-

[U-¹³C]-glucose

-

This compound

-

Methanol/water extraction buffer (80:20)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a specified duration.

-

Isotope Labeling: Replace the medium with serine-free medium containing [U-¹³C]-glucose and incubate for a defined period (e.g., 8-24 hours).[9][13]

-

Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then extract intracellular metabolites with ice-cold 80% methanol.[13]

-

Sample Preparation: Scrape the cells, transfer the extracts, and centrifuge to pellet cell debris. Collect the supernatant for analysis.[13]

-

LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with ¹³C (M+3 serine).[13]

-

Data Interpretation: A decrease in the M+3 serine fraction in inhibitor-treated cells compared to control indicates inhibition of de novo serine synthesis from glucose.

Experimental Workflow Visualization

Caption: A typical workflow for the preclinical evaluation of a PHGDH inhibitor.

Logical Relationships in PHGDH Inhibition

The therapeutic rationale for targeting PHGDH is based on a clear logical cascade of events.

Caption: The causal chain from PHGDH inhibition to tumor suppression.

Conclusion

PHGDH represents a validated and compelling target in cancer metabolism. Its role as the gatekeeper of the serine synthesis pathway makes it a critical node for the proliferation and survival of a subset of cancers. The development of selective, allosteric inhibitors like this compound provides a promising therapeutic strategy to exploit this metabolic vulnerability. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry to further investigate the biology of PHGDH and advance the development of novel anticancer agents targeting this pathway. Future work will likely focus on optimizing the pharmacokinetic properties of PHGDH inhibitors, identifying patient stratification biomarkers, and exploring combination therapies to overcome potential resistance mechanisms.[2]

References

- 1. A retrospective overview of PHGDH and its inhibitors for regulating cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harnessing PHGDH Inhibition for Cancer Therapy: Mechanisms, SAR, Computational Aspects, and Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PHGDH as a mechanism for resistance in metabolically-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Links between Serine Biosynthesis Pathway and Epigenetics in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer [ijbs.com]

- 7. rupress.org [rupress.org]

- 8. Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. abcam.com [abcam.com]

- 13. benchchem.com [benchchem.com]

Target Validation of PKUMDL-WQ-2201 in Breast Cancer Cells: A Technical Guide

Affiliation: Google Research

Abstract